molecular formula C18H21F3N2O B6444100 3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2640818-85-3

3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B6444100
CAS No.: 2640818-85-3
M. Wt: 338.4 g/mol
InChI Key: HNARQWQWKFXUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-phenyl-2-azaspiro[33]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound featuring a spirocyclic structure This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities The presence of the azaspiro[3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the azaspiro[3.3]heptane core through a [2+2] cycloaddition reaction. This reaction can be catalyzed by visible light-mediated energy transfer, utilizing triplet excited states of intermediates

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cycloaddition step and employing high-yielding purification techniques to isolate the desired product. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The azaspiro[3.3]heptane moiety can interact with various receptors or enzymes, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due to the combination of the azaspiro[3.3]heptane core and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O/c19-18(20,21)12-22-7-6-15(16(22)24)23-10-17(11-23)8-14(9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNARQWQWKFXUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N2CC3(C2)CC(C3)C4=CC=CC=C4)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.